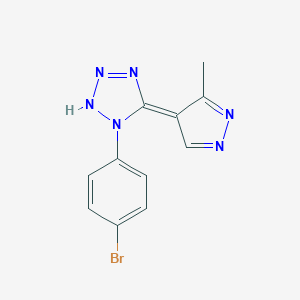
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is a novel tetrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
Mécanisme D'action
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the binding of the compound to the active site of hCA enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of hCA enzymes leads to a decrease in the production of bicarbonate, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole are primarily linked to its inhibition of hCA enzymes. The inhibition of these enzymes can lead to a decrease in the production of bicarbonate, which can affect various physiological processes. For example, the inhibition of hCA enzymes has been linked to the treatment of glaucoma by reducing intraocular pressure. It has also been linked to the treatment of epilepsy by reducing the production of bicarbonate, which can lead to a decrease in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments include its ability to inhibit the activity of hCA enzymes, which can have therapeutic effects. The compound is relatively easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These limitations need to be addressed to ensure the safe and effective use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery.
Orientations Futures
There are several future directions for the use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery. One direction is the development of more potent and selective hCA inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in various diseases, including cancer. Additionally, the use of this compound as a tool for studying the role of hCA enzymes in various physiological processes can provide valuable insights into the development of new therapeutics.
Méthodes De Synthèse
The synthesis of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-bromoacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and sodium azide in the presence of copper sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
Applications De Recherche Scientifique
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has shown potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in various physiological processes. The inhibition of hCA enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Propriétés
Nom du produit |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Formule moléculaire |
C11H9BrN6 |
Poids moléculaire |
305.13 g/mol |
Nom IUPAC |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9BrN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
Clé InChI |
BYCRBJDWCSCHHP-ZHACJKMWSA-N |
SMILES isomérique |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Br |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)



![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2,6-Ditert-butyl-4-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B258131.png)

